molecular formula C20H16N2O2 B11647270 (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone

Cat. No.: B11647270
M. Wt: 316.4 g/mol
InChI Key: WLUQTLFFJAFUTD-ZBJSNUHESA-N
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Description

(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone is an organic compound that belongs to the class of oxime ethers This compound is characterized by the presence of a methanone group attached to a 3-methylphenyl ring and an oxime ether linkage with a phenyl and pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone typically involves the following steps:

    Formation of the oxime: The starting material, a ketone or aldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.

    Oxime ether formation: The oxime is then treated with an appropriate alkylating agent, such as methyl iodide, under basic conditions to form the oxime ether.

    Coupling reaction: The oxime ether is coupled with the 3-methylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the oxime ether linkage can yield the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

(3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (3-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, depending on its specific biological activity.

Comparison with Similar Compounds

  • (3-methylphenyl)({[(E)-phenyl(pyridin-2-yl)methylidene]amino}oxy)methanone
  • (4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
  • (3-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone

These similar compounds share structural features but may exhibit different chemical and biological properties due to variations in their molecular structure.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 3-methylbenzoate

InChI

InChI=1S/C20H16N2O2/c1-15-7-5-10-17(13-15)20(23)24-22-19(16-8-3-2-4-9-16)18-11-6-12-21-14-18/h2-14H,1H3/b22-19+

InChI Key

WLUQTLFFJAFUTD-ZBJSNUHESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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